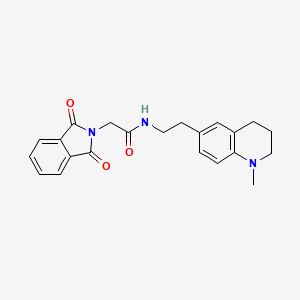

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

説明

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-24-12-4-5-16-13-15(8-9-19(16)24)10-11-23-20(26)14-25-21(27)17-6-2-3-7-18(17)22(25)28/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXGQMANJJBRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide , identified by its CAS number 921902-54-7, belongs to a class of compounds that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 460.6 g/mol. The structure features a dioxoisoindoline moiety and a tetrahydroquinoline side chain, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 921902-54-7 |

| Molecular Formula | C27H32N4O3 |

| Molecular Weight | 460.6 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The unique structural features allow it to bind selectively to specific enzymes and receptors, modulating their activity. For instance, studies suggest that compounds with similar structures can inhibit thioredoxin reductase (TrxR), an important target in cancer therapy, by disrupting redox homeostasis in cancer cells .

Anticancer Activity

Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown selective cytotoxicity against various human tumor cell lines. A case study demonstrated that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Preliminary studies have indicated that the compound may also possess antimicrobial properties. A structure-activity relationship (SAR) analysis revealed that modifications to the isoindoline structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

- Antitumor Efficacy : In a study evaluating the antitumor efficacy of isoindoline derivatives, it was found that certain modifications led to enhanced selectivity and potency against cancer cell lines such as HepG2 and MCF7. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .

- Inhibition of Enzymatic Activity : The compound's ability to inhibit TrxR has been documented in various studies. One research highlighted its IC50 values compared to known inhibitors, demonstrating comparable efficacy while maintaining lower toxicity profiles .

- Antimicrobial Activity : A recent investigation into the antimicrobial effects of related compounds showed promising results against both gram-positive and gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and established a correlation between lipophilicity and antimicrobial potency .

類似化合物との比較

Structural Analogues and Substituent Effects

The compound belongs to a broader class of acetamide derivatives with variations in aromatic and heterocyclic substituents. Key structural analogs include:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations :

- Bioactivity: Compounds with quinoline or indolinone cores (e.g., entries 2–3 in Table 1) exhibit moderate activity values (5.1–5.8), likely reflecting binding affinity or inhibitory potency in unspecified assays . The target compound’s tetrahydroquinoline group may enhance lipophilicity and CNS penetration compared to simpler indolinone derivatives.

- Substituent Impact: The 1,3-dioxoisoindolinyl group (as in CID 1591542) improves metabolic stability due to its rigid, planar structure, whereas hydroxyl or cyanobenzyl groups (e.g., Compound 18 and Entry 3) may increase solubility or target selectivity .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s molecular weight is estimated to exceed 400 g/mol (based on analogs in ), making it less drug-like by Lipinski standards. In contrast, simpler derivatives like CID 1591542 (C₁₃H₁₂N₂O₃, MW 244.25 g/mol) are more amenable to oral bioavailability .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide?

The synthesis typically involves multi-step routes, starting with the coupling of isoindoline-1,3-dione derivatives with functionalized tetrahydroquinoline intermediates. Key steps include:

- Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) with amine-containing tetrahydroquinoline precursors under anhydrous conditions .

- Heterocyclic ring assembly : Using reagents like phthalic anhydride for isoindoline ring formation, with reaction temperatures optimized between 80–120°C in acetic acid or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Critical for confirming the connectivity of the tetrahydroquinoline and isoindoline moieties. Distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.5 ppm) are diagnostic .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C24H22N3O3: 412.1661) and fragmentation patterns .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound is explored as:

- A scaffold for acetylcholinesterase inhibitors : Its tetrahydroquinoline moiety mimics natural alkaloids, enabling interaction with enzyme active sites .

- A fluorescent probe precursor : The isoindoline-dione group can be functionalized for anion/cation sensing in biological systems .

- A building block for heterocyclic libraries : Used in combinatorial chemistry to generate derivatives with varied bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of isoindoline and tetrahydroquinoline subunits?

Common challenges include steric hindrance and competing side reactions. Strategies:

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or dichloromethane to reduce hydrolysis .

- Temperature control : Lower reaction temperatures (0–25°C) for sensitive intermediates, followed by gradual warming .

- Real-time monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

Q. How should contradictory biological activity data be resolved when testing this compound against acetylcholinesterase?

Discrepancies may arise from assay conditions or impurity interference. Methodological recommendations:

- Enzyme source standardization : Use recombinant human acetylcholinesterase (rhAChE) instead of animal-derived enzymes to minimize variability .

- Dose-response curves : Test concentrations from 1 nM to 100 μM to identify IC50 shifts caused by minor structural modifications .

- Impurity profiling : Analyze batches via LC-MS; even 5% impurities (e.g., unreacted phthalic anhydride) can skew results .

Q. What computational approaches are suitable for predicting this compound’s binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic triad (Ser203, His447, Glu334) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .

- QSAR modeling : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict substituent effects on bioactivity .

Q. How can researchers validate the compound’s potential as a fluorescent probe in live-cell imaging?

- Functionalization : Introduce sulfonate groups to the isoindoline-dione core to enhance water solubility and cell permeability .

- Fluorescence quenching assays : Test responsiveness to physiological cations (e.g., Zn²⁺, Ca²⁺) using confocal microscopy .

- Control experiments : Compare signal intensity with commercial probes (e.g., Fluo-4) in HEK293 or HeLa cells .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Lyophilization : Store as a freeze-dried powder under argon at -80°C to prevent hydrolysis .

- Stabilizers : Add 1% w/v trehalose or mannitol to aqueous formulations .

- Periodic QC checks : Monitor purity via HPLC every 6 months; degradation >10% warrants repurification .

Methodological Considerations

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Fragment-based diversification : Modify the tetrahydroquinoline’s methyl group or isoindoline’s substituents systematically .

- High-throughput screening : Use 96-well plates to test 100+ derivatives against panels of enzymes or cell lines .

- Statistical analysis : Apply ANOVA to identify significant SAR trends (p < 0.05) .

Q. How can researchers address solubility limitations in in vivo studies?

- Prodrug design : Convert the acetamide to a methyl ester or PEGylated derivative for enhanced bioavailability .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .

- Co-solvent systems : Formulate with 10% DMSO/90% saline for intraperitoneal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。